

hCAIX-IN-15: A Potent and Selective Inhibitor of Carbonic Anhydrase IX

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Compound of Interest		
Compound Name:	hCAIX-IN-15	
Cat. No.:	B15572747	Get Quote

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This guide provides a comprehensive analysis of the selectivity profile of **hCAIX-IN-15**, a potent inhibitor of human carbonic anhydrase IX (hCA IX). The data presented herein demonstrates the compound's high affinity for its primary target and its selectivity against other CA isoforms. This information is crucial for researchers investigating the therapeutic potential of targeting hCA IX in various diseases, particularly in oncology.

Inhibitory Potency and Selectivity Profile

hCAIX-IN-15 exhibits sub-nanomolar inhibitory activity against hCA IX, with a reported inhibition constant (Ki) of 38.8 nM. To assess its selectivity, the inhibitory activity of a closely related analog, hCAIX/XII-IN-6, was evaluated against a panel of key human carbonic anhydrase isoforms. The results, summarized in the table below, highlight a remarkable selectivity for the tumor-associated isoforms hCA IX and hCA XII over the ubiquitously expressed hCA I and hCA II, and the membrane-associated hCA IV.



Carbonic Anhydrase Isoform	hCAIX/XII-IN-6 Inhibition Constant (Ki) [nM]
hCAI	6697
hCA II	2950
hCA IV	4093
hCA IX	4.1
hCA XII	7.7

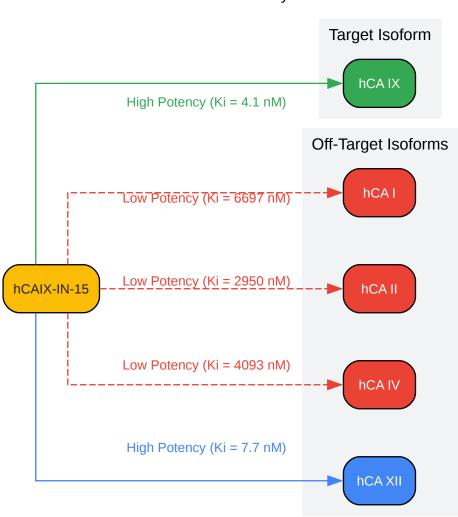
Data sourced from a study on hCAIX/XII-IN-6, a close analog of hCAIX-IN-15.

The data clearly indicates that hCAIX/XII-IN-6 is significantly more potent against hCA IX and hCA XII compared to the other tested isoforms. This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities.

Visualizing Selectivity: hCAIX-IN-15 Inhibition Pathway

The following diagram illustrates the selective inhibition of hCA IX by **hCAIX-IN-15** in the context of other carbonic anhydrase isoforms.





hCAIX-IN-15 Selectivity Profile

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Caption: **hCAIX-IN-15** demonstrates potent inhibition of hCA IX and hCA XII while exhibiting significantly lower activity against other isoforms.

Experimental Protocols

The determination of the inhibition constants (Ki) for carbonic anhydrase inhibitors is typically performed using a stopped-flow spectrophotometric assay. This method measures the enzymecatalyzed hydration of carbon dioxide.



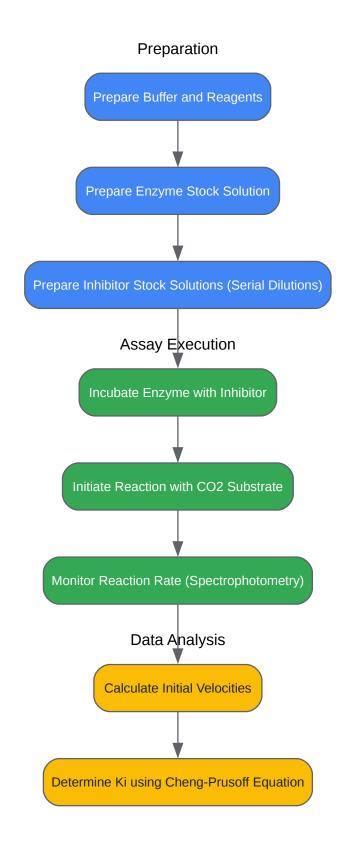




Principle: The assay measures the inhibition of the CA-catalyzed CO₂ hydration reaction. The reaction rate is monitored by observing the change in pH using a colorimetric indicator or a pH electrode. The inhibition constant (Ki) is then determined by analyzing the enzyme kinetics at different inhibitor concentrations.

General Experimental Workflow:





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Caption: A generalized workflow for determining the inhibition constants of CA inhibitors.



Key Steps:

- Enzyme and Inhibitor Preparation: Recombinant human carbonic anhydrase isoforms are used. Stock solutions of the inhibitor are prepared, typically in DMSO, and serially diluted to the desired concentrations.
- Assay Procedure: The enzyme and inhibitor are pre-incubated in a buffered solution. The reaction is initiated by the addition of a CO₂-saturated solution.
- Data Acquisition: The initial rate of the catalyzed reaction is measured by monitoring the absorbance change of a pH indicator over time using a stopped-flow instrument.
- Data Analysis: The inhibition constants (Ki) are calculated by fitting the data to the appropriate enzyme inhibition models, such as the Michaelis-Menten equation and the Cheng-Prusoff equation.

This detailed selectivity profile provides a strong rationale for the further investigation of **hCAIX-IN-15** as a promising candidate for targeted cancer therapy and other pathologies where hCA IX is implicated. The high potency and selectivity of this compound warrant its evaluation in more advanced preclinical and clinical studies.

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